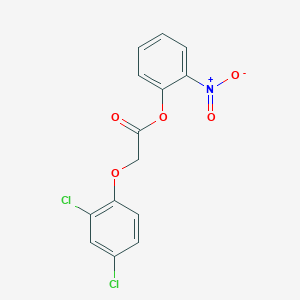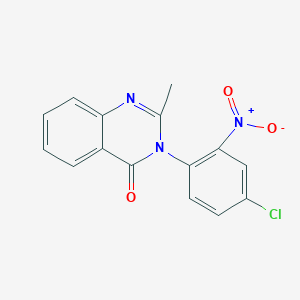![molecular formula C17H22N4O3S B5868596 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B5868596.png)
2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide, also known as MPTA, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. MPTA is a quinazoline derivative that has been synthesized using various chemical methods.
作用機序
The mechanism of action of 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide is not fully understood. However, it has been suggested that 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. For example, 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and apoptosis.
Biochemical and Physiological Effects
2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide has been shown to have a range of biochemical and physiological effects. For example, 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide has been shown to increase the activity of certain antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
One advantage of using 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide in lab experiments is its potential therapeutic applications. 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a potential candidate for the treatment of various diseases. Additionally, 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
One limitation of using 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide in lab experiments is its potential toxicity. Although 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide has been shown to have therapeutic potential, it may also have toxic effects on cells and tissues. Therefore, careful dosing and toxicity studies are necessary before 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide can be used in clinical trials.
将来の方向性
There are several future directions for 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide research. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders. Another direction is to study the mechanism of action of 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide in more detail, in order to better understand its therapeutic effects. Additionally, future studies could investigate the potential toxicity of 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide and identify any potential side effects. Finally, future research could focus on developing new synthetic methods for 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide that are more efficient and cost-effective.
合成法
2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide can be synthesized using various chemical methods, including the reaction of 3-(4-morpholinyl)propylamine with 2-chloro-1,3-dimethylimidazolinium chloride, followed by the reaction of the resulting intermediate with 2-aminothiophenol. Another method involves the reaction of 2-chloroacetyl chloride with 3-(4-morpholinyl)propylamine, followed by the reaction of the resulting intermediate with 2-aminothiophenol. Both methods yield 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide with high purity and yield.
科学的研究の応用
2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
特性
IUPAC Name |
2-[3-(3-morpholin-4-ylpropyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c18-15(22)12-25-17-19-14-5-2-1-4-13(14)16(23)21(17)7-3-6-20-8-10-24-11-9-20/h1-2,4-5H,3,6-12H2,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYZCYPVYBLNPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-[3-(Morpholin-4-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5868535.png)
![benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5868541.png)
![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5868550.png)






![N-[4-(benzyloxy)phenyl]-2,4-dimethylbenzamide](/img/structure/B5868580.png)

![2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5868602.png)
![2-[(carboxymethyl)sulfinyl]benzoic acid](/img/structure/B5868608.png)
![2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5868614.png)